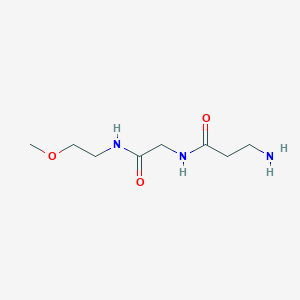
3-Amino-N-(2-((2-methoxyethyl)amino)-2-oxoethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-N-(2-((2-methoxyethyl)amino)-2-oxoethyl)propanamide is a chemical compound with the molecular formula C8H17N3O3. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound’s structure features an amino group, a methoxyethyl group, and an amide group, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-(2-((2-methoxyethyl)amino)-2-oxoethyl)propanamide typically involves multiple steps. One common method includes the reaction of 3-aminopropanoic acid with 2-methoxyethylamine under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using automated systems and continuous flow reactors to ensure consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-N-(2-((2-methoxyethyl)amino)-2-oxoethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.
Aplicaciones Científicas De Investigación
3-Amino-N-(2-((2-methoxyethyl)amino)-2-oxoethyl)propanamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Amino-N-(2-((2-methoxyethyl)amino)-2-oxoethyl)propanamide involves its interaction with specific molecular targets. The amino and amide groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Amino-N-(2-methoxyethyl)propanamide
- N-(2-(2-Methoxyethyl)amino)-2-oxoethyl)propanamide
Uniqueness
3-Amino-N-(2-((2-methoxyethyl)amino)-2-oxoethyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C8H17N3O3 |
|---|---|
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
3-amino-N-[2-(2-methoxyethylamino)-2-oxoethyl]propanamide |
InChI |
InChI=1S/C8H17N3O3/c1-14-5-4-10-8(13)6-11-7(12)2-3-9/h2-6,9H2,1H3,(H,10,13)(H,11,12) |
Clave InChI |
IKEBJNJVPGUGDI-UHFFFAOYSA-N |
SMILES canónico |
COCCNC(=O)CNC(=O)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[(2S,3S)-3-(3-cyanophenyl)-4-(4-hydroxyphenyl)butan-2-yl]-2-methyl-2-(5-methylpyridin-2-yl)oxypropanamide](/img/structure/B14769235.png)
![3-(2,3-Difluoro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B14769240.png)
![3-Amino-2'-fluoro-3'-methoxy-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B14769254.png)
![(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl sulfate](/img/structure/B14769262.png)
![2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]pentanamide](/img/structure/B14769271.png)
![4-[(Benzyloxy)methyl]-3,3-difluoropiperidin-2-one](/img/structure/B14769277.png)





